Bitterness Suppression Efficacy: Neodiosmin vs. Limonin Threshold
Neodiosmin demonstrates a potent and dose-dependent ability to suppress the bitterness of limonin, a primary citrus bitterant. In aqueous solution, 10 ppm of Neodiosmin increases the detection threshold for limonin 4.0-fold [1]. In a more complex food matrix (orange juice), the addition of 60-100 ppm Neodiosmin reduces the perceived bitterness of a 10 ppm limonin solution to the equivalent of 4–5 ppm limonin [1]. This effect is specific to the neohesperidoside structure; the rutinoside analog, diosmin, lacks this pronounced bitterness-modulating activity.
| Evidence Dimension | Bitterness Suppression |
|---|---|
| Target Compound Data | Increases limonin bitterness threshold by 4.0-fold at 10 ppm in water. Reduces bitterness of 10 ppm limonin to equivalent of 4-5 ppm at 60-100 ppm in orange juice. |
| Comparator Or Baseline | Diosmin (rutinoside analog) lacks this specific bitterness suppression effect. |
| Quantified Difference | Neodiosmin (neohesperidoside) exhibits a >4-fold increase in limonin threshold; Diosmin (rutinoside) has negligible effect. |
| Conditions | Sensory panel; water and orange juice matrices; limonin as bitterant. |
Why This Matters
This is the defining functional property of Neodiosmin for food and beverage applications, differentiating it from diosmin for bitterness reduction in citrus products.
- [1] Guadagni, D. G., Maier, V. P., & Turnbaugh, J. G. (1976). Effect of Neodiosmin on Threshold and Bitterness of Limonin in Water and Orange Juice. Journal of Food Science, 41(3), 681-684. View Source
